4-Benzyloxyphenoxyacetic acid

Lipophilicity Partition Coefficient Drug Design

Generic phenoxyacetic acid analogs often fail in medicinal chemistry due to mismatched lipophilicity and reactivity. 4-Benzyloxyphenoxyacetic acid (CAS 38559-92-1) directly resolves this: • LogP ~2.96 vs. 1.34 for unsubstituted analog - ensures proper organic-phase partitioning in synthesis and extraction workflows. • Validated in CDI-mediated amide coupling for compound library generation, reducing route-development risk. • Distinct thermal profile (mp 139-140°C) supports solid-state structure-property relationship studies. Supplied at ≥95% purity with ambient storage and shipping for streamlined global logistics.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 38559-92-1
Cat. No. B1363184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyphenoxyacetic acid
CAS38559-92-1
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)O
InChIInChI=1S/C15H14O4/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
InChIKeyVXMSXBVTUNOSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyphenoxyacetic Acid Overview


4-Benzyloxyphenoxyacetic acid (CAS 38559-92-1), also known as [4-(benzyloxy)phenoxy]acetic acid, is a synthetic organic compound belonging to the phenoxyacetic acid class. It is characterized by a benzyloxy group at the para-position of the phenoxy ring, imparting distinct physicochemical properties compared to simpler analogs . This compound is primarily utilized as a versatile building block and intermediate in organic synthesis, including in the preparation of pharmaceutical agents and advanced materials .

Versatile building block for amide derivative libraries
Higher lipophilicity supports organic-phase synthetic methods
Documented reactivity with CDI-mediated coupling protocols

Why 4-Benzyloxyphenoxyacetic Acid Cannot Be Replaced


Simple phenoxyacetic acid analogs, such as unsubstituted phenoxyacetic acid or the common herbicide 4-chlorophenoxyacetic acid (4-CPA), exhibit markedly different physicochemical and biological profiles due to their simpler substitution patterns . The benzyloxy moiety in 4-benzyloxyphenoxyacetic acid significantly increases lipophilicity (LogP ~2.96 vs. 1.34 for phenoxyacetic acid) and molecular size, which directly impacts its solubility, membrane permeability, and reactivity in synthetic transformations . Consequently, substituting this compound with a generic, less substituted phenoxyacetic acid in a synthetic route or research application can lead to failed reactions, altered biological outcomes, or products with undesirable properties.

Unsubstituted phenoxyacetic acid may shift synthetic reactivity and partitioning behavior
4-Chlorophenoxyacetic acid (4-CPA) may alter lipophilicity and solubility profiles, affecting reaction outcomes
Generic analogs lack the benzyloxy steric and electronic effects required for diverse derivatization

4-Benzyloxyphenoxyacetic Acid: Key Differentiators


Lipophilicity (LogP) and Membrane Permeability

4-Benzyloxyphenoxyacetic acid possesses a significantly higher logP value compared to unsubstituted phenoxyacetic acid and 4-chlorophenoxyacetic acid. This difference, measured via computational estimation, is crucial for predicting behavior in biological and environmental systems . The increased lipophilicity suggests enhanced membrane permeability and organic phase partitioning, which can be advantageous for certain synthetic applications and biological assays .

Lipophilicity
Data to verify
LogP 2.96 (predicted) vs 1.34 (phenoxyacetic) & 2.25 (4-CPA)
Guides selection for higher lipophilicity applications
Estimated; validate experimentally
Lipophilicity Partition Coefficient Drug Design

Aqueous Solubility and Formulation Handling

The aqueous solubility of 4-benzyloxyphenoxyacetic acid is estimated to be substantially lower than that of its chloro-substituted analog, 4-CPA. This property, estimated using log Kow-based models, is a direct consequence of the bulky, hydrophobic benzyl group . This difference is critical for researchers planning in vitro assays or environmental studies, as it affects compound handling, dosing accuracy, and bioavailability .

Aqueous Solubility
Class-level
115.1 mg/L vs 848 mg/L (4-CPA); ~115× lower than parent
Informs organic solvent stock preparation
Estimated from Log Kow model; 25°C
Solubility Formulation Environmental Fate

Melting Point and Thermal Stability

4-Benzyloxyphenoxyacetic acid exhibits a melting point of 139-140°C, which is approximately 40°C higher than that of unsubstituted phenoxyacetic acid (98-100°C) and 18°C lower than 4-CPA (157-159°C) . This intermediate melting point reflects the balance of molecular interactions (van der Waals forces and hydrogen bonding) imparted by the benzyl group. The higher melting point compared to the parent acid suggests greater thermal stability and potentially different crystallization and purification behavior .

Melting Point
Cross-study comparable
139–140 °C vs 98–100 °C (parent) & 157–159 °C (4-CPA)
Supports recrystallization and purity assessment
Standard laboratory conditions
Thermal Stability Solid-State Chemistry Purification

Synthetic Utility as Amide Building Block

Unlike many simple phenoxyacetic acids used primarily as herbicides, 4-benzyloxyphenoxyacetic acid is explicitly documented in patent literature as a key intermediate in the synthesis of bioactive molecules. A specific protocol describes its reaction with methylamine using 1,1'-carbonyldiimidazole (CDI) to yield 2-(4-benzyloxy-phenoxy)-N-methyl-acetamide, a compound with potential pharmaceutical relevance . This provides a validated synthetic pathway and demonstrates the compound's utility in producing amide derivatives, which are common motifs in drug discovery.

Amide Synthetic Utility
Head-to-head
Validated CDI-mediated conversion to N-methyl amide (MS m/e=272 [M+H]+)
Reduces synthetic route uncertainty
Patent US07253318B2; reaction with methylamine
Synthetic Chemistry Amide Formation Drug Intermediates

4-Benzyloxyphenoxyacetic Acid Application Scenarios


N-Methyl Acetamide Derivative Synthesis

As demonstrated in patent literature, 4-benzyloxyphenoxyacetic acid is an ideal starting material for the synthesis of 2-(4-benzyloxy-phenoxy)-N-methyl-acetamide and related amides using CDI-mediated coupling . This validated protocol reduces the risk associated with exploring new synthetic routes and is directly applicable to medicinal chemistry programs seeking to generate compound libraries with a phenoxyacetic acid core.

Lipophilicity-Based Extraction and Purification

With a logP of ~2.96, this compound is significantly more lipophilic than standard phenoxyacetic acid herbicides . This property makes it a suitable model compound or internal standard for developing and validating liquid-liquid extraction or solid-phase extraction methods where high organic-phase partitioning is required. Its estimated low water solubility (115 mg/L) further supports its use in studies of hydrophobic contaminant behavior.

Thermal Stability and Solid-State Characterization

The melting point of 139-140°C, which is intermediate between the parent acid and the 4-chloro derivative, offers a unique thermal profile for studying structure-property relationships in phenoxyacetic acid crystals . Researchers in material science and solid-state chemistry can utilize this compound to investigate the impact of the benzyloxy group on crystal packing, hydrogen bonding networks, and thermal stability.

Application
Selection Property
Validation Focus
Amide derivative synthesis
Documented CDI-mediated reactivity
Verify coupling with specific amine substrates
Organic-phase extraction methods
High predicted lipophilicity relative to simple analogs
Validate partitioning in target solvent system
Solid-state and thermal studies
Intermediate melting point for crystal packing analysis
Confirm thermal stability and crystallization behavior

Technical Documentation Hub

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46 linked technical documents
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